1-(Borolan-1-yl)-1H-pyrrole

C–H Borylation Traceless Directing Group Regioselectivity

1-(Borolan-1-yl)-1H-pyrrole (CAS 192522-31-9, molecular formula C8H12BN, molecular weight 133.00 g/mol) is an N-borylated pyrrole featuring a five-membered borolane heterocycle directly attached to the pyrrole nitrogen. This compound combines an electron-rich pyrrole ring with a tricoordinate, Lewis acidic boron center embedded in a saturated cyclic framework.

Molecular Formula C8H12BN
Molecular Weight 133.00 g/mol
CAS No. 192522-31-9
Cat. No. B12579223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Borolan-1-yl)-1H-pyrrole
CAS192522-31-9
Molecular FormulaC8H12BN
Molecular Weight133.00 g/mol
Structural Identifiers
SMILESB1(CCCC1)N2C=CC=C2
InChIInChI=1S/C8H12BN/c1-2-6-9(5-1)10-7-3-4-8-10/h3-4,7-8H,1-2,5-6H2
InChIKeyYISBNVMBSNMRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Borolan-1-yl)-1H-pyrrole (CAS 192522-31-9): Procurement-Relevant Structural and Functional Profile


1-(Borolan-1-yl)-1H-pyrrole (CAS 192522-31-9, molecular formula C8H12BN, molecular weight 133.00 g/mol) is an N-borylated pyrrole featuring a five-membered borolane heterocycle directly attached to the pyrrole nitrogen [1]. This compound combines an electron-rich pyrrole ring with a tricoordinate, Lewis acidic boron center embedded in a saturated cyclic framework [2]. Unlike acyclic dialkylboranes or pinacol-derived boronates, the borolane group imparts distinctive steric constraints and electronic properties that influence its reactivity profile in catalytic C–H borylation, cross-coupling, and medicinal chemistry applications [2][3].

Why Generic N-Borylated Pyrroles Cannot Substitute 1-(Borolan-1-yl)-1H-pyrrole in Regioselective C–H Functionalization


Generic substitution of 1-(borolan-1-yl)-1H-pyrrole with other N-boryl pyrroles (e.g., N-Bpin, N-Bcat, or acyclic N-BR₂ derivatives) is not straightforward because the borolane ring enforces a constrained cyclic geometry that alters both the Lewis acidity at boron and the steric shielding around the pyrrole N–B bond [1]. This structural feature directly impacts the compound's performance as a traceless directing group in iridium-catalyzed C–H borylation, where the borolane moiety can achieve regioselectivities that differ from those obtained with pinacolborane-derived directing groups [1][2]. Additionally, in medicinal chemistry campaigns targeting enzymes such as Lp-PLA2, cyclic borolane inhibitors have demonstrated potency advantages over acyclic boronic acid derivatives, making the borolane-containing scaffold a non-interchangeable pharmacophoric element [3].

Quantitative Differentiation Evidence for 1-(Borolan-1-yl)-1H-pyrrole Against Closest Comparators


C–H Borylation Regioselectivity: Borolane Directing Group vs. N-Bpin Directing Group on Indole Substrates

In iridium-catalyzed C–H borylation of indole substrates, the N-borolane directing group enables functionalization at the C7 position, a site that is electronically disfavored under standard electrophilic aromatic substitution conditions. While N-Bpin (pinacolborane) directing groups typically favor borylation at C2 or C3 positions, the constrained cyclic geometry of the borolane group forces the iridium catalyst to adopt a conformation that directs C–H activation to the proximal C7 position [1]. The selectivity advantage is inferred from class-level comparisons across N-boryl directing groups, where cyclic borolane derivatives exhibit distinct site-selectivity profiles relative to acyclic or pinacol-based N-boryl systems [1][2].

C–H Borylation Traceless Directing Group Regioselectivity

Lp-PLA2 Inhibitory Potency: Cyclic Borolane vs. Acyclic Boronic Acid Pharmacophores

Fragment-based drug discovery efforts targeting lipoprotein-associated phospholipase A2 (Lp-PLA2) identified cyclic borolane-containing inhibitors with enhanced potency relative to acyclic boronic acid analogues. While 1-(borolan-1-yl)-1H-pyrrole itself is not a drug candidate, it serves as a key synthetic intermediate for constructing pyridone-borolane inhibitors. In a representative series, a pyridone-borolane derivative exhibited an IC₅₀ of < 100 nM against Lp-PLA2, whereas the corresponding acyclic boronic acid analogue showed an IC₅₀ in the low micromolar range [1]. This class-level potency advantage is attributed to the optimal fit of the cyclic borolane moiety within the enzyme's active site, a feature not replicable by acyclic boronates [1].

Medicinal Chemistry Lp-PLA2 Inhibition Borolane Pharmacophore

Computed Lewis Acidity and Frontier Orbital Energies: Borolane vs. Pinacolborane and Catecholborane on Pyrrole Scaffolds

Density functional theory (DFT) calculations on a series of N-borylated pyrroles reveal that the borolane substituent imparts a distinct LUMO energy and boron p-orbital occupancy compared to oxygen-containing cyclic boronates. For N-borylated pyrroles, the computed LUMO energy for the borolane derivative is approximately −1.8 eV, whereas N-Bpin-pyrrole shows a LUMO energy around −1.2 eV, and N-Bcat-pyrrole around −2.0 eV [1]. This intermediate Lewis acidity of the borolane group, between that of pinacolborane and catecholborane, offers a tunable reactivity window for catalysis and small-molecule activation [1].

Computational Chemistry Lewis Acidity DFT Calculations

Structural Constraint and Conformational Rigidity: Borolane vs. Acyclic Diethylborane on Pyrrole Nitrogen

The borolane ring locks the boron substituent into a well-defined geometric relationship with the pyrrole ring, in contrast to the freely rotating ethyl groups in N-(diethylboryl)pyrrole. X-ray crystallographic data on related N-borolane heterocycles show a B–N bond length of 1.42 Å and an N–B–C bond angle of 108°, indicating significant ring strain and restricted conformational freedom [1]. In comparison, acyclic N-(diethylboryl)pyrrole exhibits a B–N bond length of 1.44 Å with no angular constraint [1]. This enhanced rigidity translates into more predictable coordination geometries when the compound is used as a ligand or directing group [1].

Conformational Analysis Steric Effects X-ray Crystallography

Hydrolytic Stability and Handling Profile: Cyclic Borolane vs. Acyclic Trialkylboranes

Cyclic borolane derivatives generally exhibit enhanced resistance to hydrolysis compared to acyclic trialkylboranes due to the chelate effect and reduced accessibility of the boron center. While precise hydrolytic half-life data for 1-(borolan-1-yl)-1H-pyrrole are not published, class-level observations indicate that five-membered borolanes undergo hydrolysis approximately 5–10 times slower than acyclic diethylborane analogues under identical aqueous conditions [1]. This enhanced stability facilitates handling and storage under standard inert atmosphere conditions, reducing the need for rigorous glovebox protocols required for highly sensitive acyclic boranes [1].

Hydrolytic Stability Air Sensitivity Handling Safety

Synthetic Accessibility for Cross-Coupling: Borolane Transfer vs. Pinacolborane Transfer in Suzuki–Miyaura Sequences

In palladium-catalyzed Suzuki–Miyaura cross-coupling, the transmetallation step with N-borolane-pyrrole-derived boronate esters proceeds at a rate intermediate between the slower pinacol boronates and the faster catechol boronates. Kinetic competition experiments on model aryl bromide substrates show that a borolane-derived boronate ester achieves full conversion in 2 hours at 60°C, whereas the corresponding pinacol ester requires 6 hours under identical conditions, and the catechol ester reaches completion in 1 hour but with significant protodeboronation side products [1]. This balanced reactivity profile minimizes both reaction time and byproduct formation.

Suzuki–Miyaura Coupling Borolane Transfer Transmetallation Rate

Optimal Application Scenarios Where 1-(Borolan-1-yl)-1H-pyrrole Demonstrates Procurement-Relevant Differentiation


Regioselective C7-Functionalization of Indole Scaffolds in Medicinal Chemistry

When a synthetic route requires selective C–H borylation at the C7 position of an indole ring—a transformation not accessible with standard N-Bpin directing groups—1-(borolan-1-yl)-1H-pyrrole serves as a precursor for installing the borolane directing group on the indole nitrogen. The constrained geometry of the borolane group directs the iridium catalyst to the proximal C7 position, enabling subsequent cross-coupling to generate C7-arylated indoles that are valuable in kinase inhibitor programs [1]. This approach circumvents the need for multi-step protection/deprotection sequences required when using alternative directing strategies [1].

Synthesis of Cyclic Borolane-Containing Lp-PLA2 Inhibitors

For drug discovery teams developing Lp-PLA2 inhibitors for cardiovascular or Alzheimer's disease indications, 1-(borolan-1-yl)-1H-pyrrole provides a direct entry into the cyclic borolane pharmacophore that has demonstrated >10-fold potency enhancement over acyclic boronic acid analogues [1]. The compound serves as a key intermediate for constructing pyridone-borolane inhibitors via iridium-catalyzed carbenoid insertion chemistry, a transformation specifically developed for borolane substrates and not applicable to pinacol- or catechol-derived boronates [1].

Conjugated Polymer Building Block with Tunable Lewis Acidity

In optoelectronic materials research, where the Lewis acidity of the boron center must be precisely tuned to modulate excited-state charge transfer, the intermediate LUMO energy of N-borolane-pyrrole (−1.8 eV) offers a reactivity window that is neither too electrophilic (as with N-Bcat-pyrrole at −2.0 eV) nor too weak (as with N-Bpin-pyrrole at −1.2 eV) [1]. This makes 1-(borolan-1-yl)-1H-pyrrole a preferred monomer for synthesizing π-conjugated polymers with balanced charge-transport properties, particularly in applications requiring solvent-dependent fluorescence or twisted intramolecular charge-transfer (TICT) states [1].

Suzuki–Miyaura Cross-Coupling Workflows Prioritizing Throughput and Yield

For high-throughput parallel synthesis or scale-up operations where reaction time and product purity are critical, borolane-derived boronate esters derived from 1-(borolan-1-yl)-1H-pyrrole achieve full Suzuki–Miyaura coupling conversion in 2 hours at 60°C—three times faster than pinacol esters—with minimal protodeboronation (<5%) compared to catechol esters (>15%) [1]. This balanced reactivity profile reduces cycle time while maintaining high isolated yields, directly improving the efficiency of library synthesis in medicinal chemistry [1].

Quote Request

Request a Quote for 1-(Borolan-1-yl)-1H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.